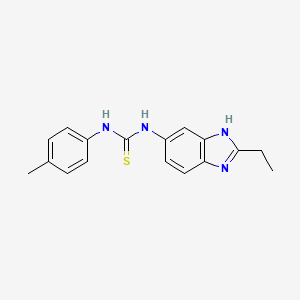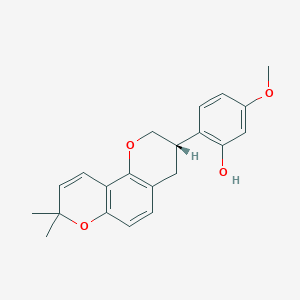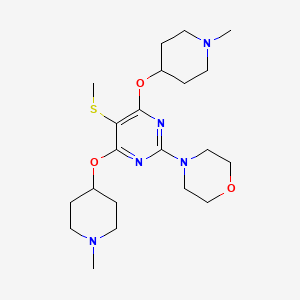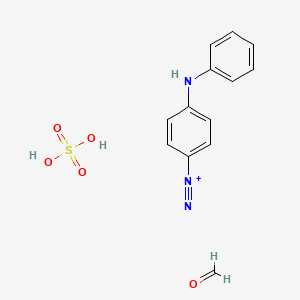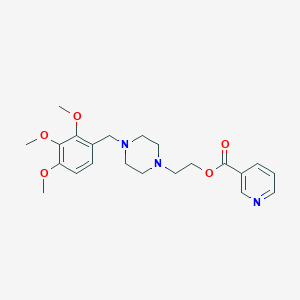
Ninerafaxstat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ninerafaxstat is a novel cardiac mitotrope developed for the treatment of cardiovascular diseases, particularly non-obstructive hypertrophic cardiomyopathy (nHCM). It is designed to enhance cellular energy metabolism by increasing the amount of energy produced per molecule of oxygen consumed, thereby improving myocardial metabolic efficiency .
Preparation Methods
The synthetic routes and reaction conditions for Ninerafaxstat are not extensively detailed in publicly available literature. it is known that the compound is produced through a series of chemical reactions involving specific reagents and catalysts under controlled conditions. Industrial production methods likely involve large-scale synthesis in pharmaceutical manufacturing facilities, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Ninerafaxstat undergoes several types of chemical reactions, including:
Oxidation: Partial inhibition of fatty acid oxidation.
Reduction: Not commonly reported for this compound.
Substitution: Specific details on substitution reactions are not available.
Common reagents and conditions used in these reactions include various oxidizing agents and controlled environmental conditions to ensure the stability and efficacy of the compound. The major products formed from these reactions are intermediates that contribute to the final active pharmaceutical ingredient .
Scientific Research Applications
Ninerafaxstat has several scientific research applications, including:
Cardiovascular Research: It is primarily used in the treatment of non-obstructive hypertrophic cardiomyopathy, stable angina, and early-stage heart failure with preserved ejection fraction.
Metabolic Studies: The compound is used to study myocardial substrate utilization and energy metabolism, particularly in shifting myocardial substrate utilization in favor of glucose oxidation.
Clinical Trials: This compound has been evaluated in Phase 1 and 2 clinical trials, demonstrating safety and efficacy in improving cardiac energetics and reducing myocardial triglyceride content
Mechanism of Action
Ninerafaxstat acts as a partial fatty acid oxidation (pFOX) inhibitor. By inhibiting fatty acid oxidation, it shifts myocardial substrate utilization towards glucose oxidation. This shift generates more adenosine triphosphate (ATP) per unit of oxygen consumed, thereby increasing myocardial metabolic efficiency. The compound targets mitochondrial pathways involved in energy production, enhancing cardiac energetics and improving overall cardiac function .
Comparison with Similar Compounds
Ninerafaxstat is unique in its mechanism of action as a cardiac mitotrope. Similar compounds include:
Trimetazidine: Another pFOX inhibitor used to treat angina pectoris.
Ranolazine: Used to treat chronic angina by inhibiting late sodium current in cardiac cells.
Perhexiline: A metabolic modulator that shifts myocardial metabolism from fatty acid to glucose oxidation.
This compound stands out due to its specific targeting of mitochondrial pathways and its potential to improve cardiac energetics more efficiently .
Properties
CAS No. |
2254741-41-6 |
|---|---|
Molecular Formula |
C22H29N3O5 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C22H29N3O5/c1-27-19-7-6-18(20(28-2)21(19)29-3)16-25-11-9-24(10-12-25)13-14-30-22(26)17-5-4-8-23-15-17/h4-8,15H,9-14,16H2,1-3H3 |
InChI Key |
AGVJLPKGBKSLKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC(=O)C3=CN=CC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


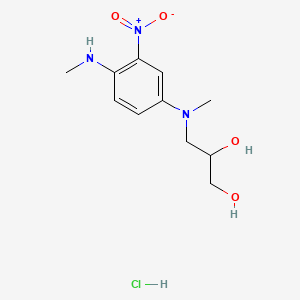
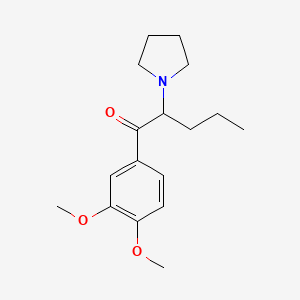
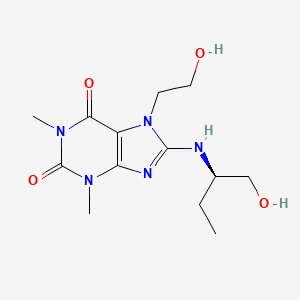
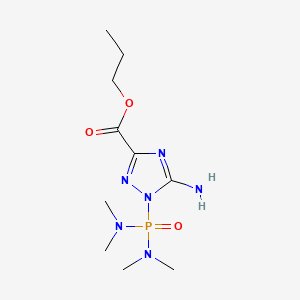
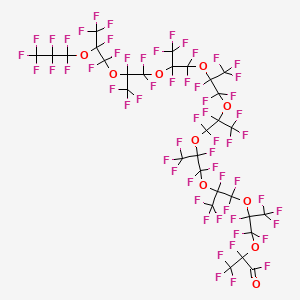
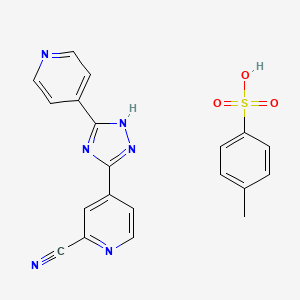
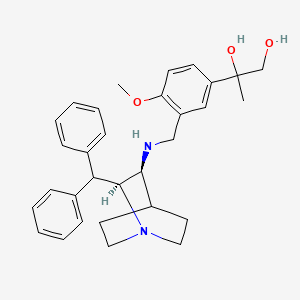
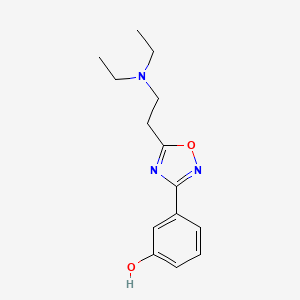
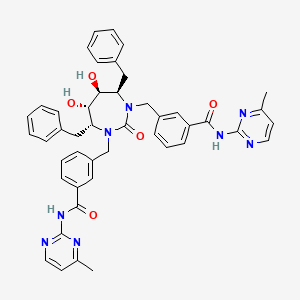
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12786363.png)
